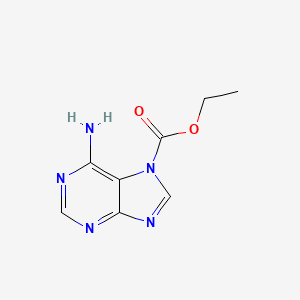

Ethyl 6-aminopurine-7-carboxylate

Description

Properties

CAS No. |

90223-71-5 |

|---|---|

Molecular Formula |

C8H9N5O2 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

ethyl 6-aminopurine-7-carboxylate |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-7-5(13)6(9)10-3-11-7/h3-4H,2H2,1H3,(H2,9,10,11) |

InChI Key |

AOYJTOAENMPSMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=NC2=NC=NC(=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Aminopurine 7 Carboxylate and Its Analogues

Established Synthetic Pathways for Purine (B94841) Carboxylates

Established synthetic routes to purine carboxylates primarily involve the systematic construction of the bicyclic purine ring system, followed by or concurrent with the introduction of the carboxylate functionality. These methods often rely on classical organic reactions and provide a solid foundation for the synthesis of a wide array of purine derivatives.

Cyclization Reactions for Purine Ring Formation

The formation of the purine ring is a cornerstone of synthesizing ethyl 6-aminopurine-7-carboxylate. A common strategy involves the cyclization of appropriately substituted imidazole (B134444) or pyrimidine (B1678525) precursors. For instance, a substituted imidazole carrying an amino group and a cyano or ester group can be cyclized with a one-carbon synthon, such as formic acid or a derivative, to form the pyrimidine portion of the purine ring.

One established method for the regioselective preparation of N7-substituted purines involves the cyclization of suitable imidazole derivatives. While direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically predominating as the thermodynamically more stable product, cyclization strategies offer a direct route to the N7-substituted analogues. These methods, however, can be multistep and labor-intensive.

| Precursor Type | Cyclization Reagent | Key Transformation | Ref. |

| 4-aminoimidazole-5-carboxamide | Formamide or Triethyl orthoformate | Formation of the pyrimidine ring | |

| 4,5-diaminopyrimidine (B145471) | Diethyl oxalacetate | Formation of the imidazole ring with a C7-carboxylate precursor |

Esterification and Functional Group Interconversion

Once the 6-aminopurine-7-carboxylic acid scaffold is assembled, the ethyl ester is typically introduced through esterification. The Fischer esterification is a widely used method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Functional group interconversions are also crucial in the synthesis of purine derivatives. For example, a 6-chloropurine (B14466) intermediate can be readily converted to the desired 6-amino functionality via nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent. This step is often performed after the construction of the purine ring and the introduction of the C7-carboxylate group.

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic organic chemistry offers a powerful toolkit for the efficient and versatile synthesis of complex molecules like this compound and its analogues. These advanced methods, including metal-mediated cross-coupling reactions and strategic C-H functionalization, allow for the late-stage modification of the purine scaffold, enabling the rapid generation of diverse chemical libraries for biological screening.

Metal-Mediated Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds, and the purine nucleus is no exception. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for introducing a wide range of substituents at various positions of the purine ring.

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a broad range of functional groups, making it ideal for the late-stage diversification of purine scaffolds. For the synthesis of analogues of this compound, a 6-halopurine-7-carboxylate derivative can be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents at the C6 position.

| Reaction | Coupling Partners | Catalyst/Ligand System | Key Bond Formed | Ref. |

| Suzuki-Miyaura | 6-Chloropurine derivative + Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl-Purine) | |

| Buchwald-Hartwig | 6-Chloropurine derivative + Amine | Pd(dba)₂, BINAP, NaOtBu | C-N (Amino-Purine) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing a wide array of N-substituted purine derivatives. Starting from a 6-halopurine-7-carboxylate, the Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the C6 position, providing access to a diverse range of 6-aminopurine analogues. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.

Strategies for N-Alkylation and N-Arylation at Purine Ring Positions (N7, N9)

Direct N-alkylation and N-arylation of the purine ring are important strategies for modifying the physicochemical and pharmacological properties of purine derivatives. The purine nucleus possesses multiple nitrogen atoms that can potentially be alkylated or arylated, with the N7 and N9 positions being the most common sites of modification.

Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers. The regioselectivity of these reactions can be influenced by factors such as the nature of the purine substrate, the alkylating agent, the solvent, and the base used. In some cases, specific reaction conditions can be employed to favor the formation of the N7 isomer, which is often the kinetic product, over the more thermodynamically stable N9 isomer. For instance, the use of specific catalysts or silylated purine intermediates can enhance the regioselectivity of N7-alkylation.

N-arylation of purines can be achieved through copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination. These methods allow for the introduction of a wide variety of aryl and heteroaryl groups at the nitrogen atoms of the purine ring, providing access to a broad range of analogues with potential biological activities.

Modifications at the C-2 and C-6 Positions of the Purine Nucleus

Functionalization at the C-2 and C-6 positions of the purine nucleus is a common strategy for modulating the biological activity of purine derivatives. Starting with a pre-formed this compound scaffold, further modifications at these positions can be achieved through various chemical transformations.

For modifications at the C-2 position, a common approach involves starting with a 2,6-dihalopurine derivative. The differential reactivity of the halogens at the C-2 and C-6 positions allows for selective functionalization. For example, the C-6 chloro group is generally more reactive towards nucleophilic substitution than a C-2 chloro group. This allows for the selective introduction of an amino group at the C-6 position, followed by subsequent modification at the C-2 position. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce carbon-based substituents at the C-2 position of a 2-halopurine derivative.

Modifications at the C-6 position of the purine nucleus are readily achieved from 6-halopurine precursors. As previously discussed, nucleophilic aromatic substitution with amines, thiols, or alcohols can be used to introduce a variety of heteroatom-containing substituents. Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful means to install a wide range of carbon-based functionalities at the C-6 position. For instance, a 6-chloropurine-7-carboxylate can be subjected to Suzuki-Miyaura, Sonogashira, or Stille couplings to introduce aryl, alkynyl, or stannyl groups, respectively. These modifications are crucial for exploring the structure-activity relationships of this compound analogues.

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues of purine derivatives is a critical area of research, particularly for the development of novel therapeutic agents. While specific literature on the stereoselective synthesis of chiral analogues of this compound is not extensively available, general methodologies for creating chiral purine and nucleoside analogues can be extrapolated. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

One common approach involves the asymmetric reduction of a ketone precursor to establish a chiral center. Biocatalytic methods, employing alcohol dehydrogenases, have been shown to be highly efficient and stereoselective in producing chiral precursors for complex molecules. For instance, the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one is a key step in the synthesis of the β1 receptor blocker nebivolol, yielding all enantiomers with high enantiomeric excess (>99% ee) nih.gov. This biocatalytic approach could potentially be adapted for the synthesis of chiral analogues of this compound by designing an appropriate prochiral ketone precursor.

Another strategy is the use of chiral derivatizing agents to separate enantiomers of a racemic mixture. Reagents such as (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) can react with primary and secondary amines to form fluorescent diastereomeric thiourea derivatives, which can then be separated chromatographically nih.gov. This method would be applicable to chiral amines introduced as substituents on the purine ring.

The following table summarizes representative methods for the stereoselective synthesis of chiral compounds that could be analogous to this compound derivatives.

| Methodology | Chiral Source/Catalyst | Substrate Type | Product Type | Key Features |

| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenases | Prochiral ketones | Chiral alcohols | High enantioselectivity (>99% ee), environmentally friendly. nih.gov |

| Chiral Derivatization | Edman-type reagents (e.g., DBD-PyNCS) | Chiral amines, amino acids | Diastereomeric thioureas | Allows for separation of enantiomers and sensitive detection. nih.gov |

| Asymmetric Aldol Reactions | Organocatalysts | Aldehydes and ketones | Chiral β-hydroxy carbonyls | A powerful tool for C-C bond formation with stereocontrol. |

| Nucleophilic Substitution with Chiral Epoxides | Chiral epoxides | Nucleophiles (e.g., purine anions) | Chiral alcohols | Establishes a chiral center with a hydroxyl group. |

Methodologies for Derivatization of this compound

The derivatization of this compound is key to exploring its structure-activity relationships and developing new applications. The primary sites for derivatization include the 7-carboxylate group and the purine ring itself.

Amidation and Peptide Conjugation Strategies

The ethyl ester at the 7-position provides a convenient handle for amidation and peptide conjugation. Direct coupling of the corresponding carboxylic acid (obtained via hydrolysis of the ester) with amines or peptides is a common strategy. This typically involves the use of coupling reagents to activate the carboxylic acid.

A general method for amide synthesis involves the direct coupling of alkali metal carboxylate salts with amines using coupling agents like HBTU in the presence of a non-nucleophilic base such as Hünig's base nih.gov. This method is efficient and can be completed in a few hours, providing good to excellent yields nih.gov. For amino acid substrates, protecting-group-free amidation can be achieved using Lewis acid catalysts, which offers a more atom-economical approach researchgate.netnih.gov.

Peptide nucleic acids (PNAs) are synthetic DNA analogues with a peptide-like backbone, and their synthesis often involves the coupling of nucleobase-containing acetic acid derivatives with an aminoethylglycine backbone eurekaselect.comnih.govtcichemicals.com. The carboxylate group of a purine derivative can be activated and coupled to the N-terminus of a peptide or a PNA backbone. The use of a benzothiazole-2-sulfonyl (Bts) group as both an amine-protecting and a carboxylic acid-activating group has been reported for efficient PNA synthesis nih.govresearchgate.net.

The table below lists common coupling reagents used in amidation and peptide conjugation.

| Coupling Reagent | Abbreviation | Activating Agent Class | Typical Reaction Conditions |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium salt | Hünig's base, DMF, room temperature nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carbodiimide | Often used with HOBt or DMAP, aqueous or organic solvent |

| Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Hünig's base, DMF, room temperature |

| Thionyl chloride | SOCl₂ | - | Forms an acyl chloride intermediate, often with a base rsc.org |

Incorporation of Diverse Functional Moieties

Beyond the carboxylate group, the purine ring of this compound offers several positions for the incorporation of diverse functional moieties. The C2, C8, and N9 positions are common targets for modification to modulate the biological activity of purine derivatives.

Synthesis of 7-substituted purines can be achieved from imidazole precursors mdpi.comresearchgate.net. This approach allows for the introduction of a variety of substituents at the 7-position of the purine ring. For instance, N-7 substituted 1,2,3-triazole analogues of 2,6-disubstituted purines have been generated through reaction with various substituted aromatic azides researchgate.net.

The carboxylate group itself can be derivatized to introduce different functionalities. For example, reduction of the ester to an alcohol would allow for subsequent etherification or esterification with a wide range of molecules. The amino group at the 6-position can also be a site for derivatization, although it is generally less reactive towards electrophiles than the ring nitrogens.

The following table provides examples of functionalization reactions applicable to purine scaffolds.

| Position | Reaction Type | Reagents | Introduced Moiety |

| C8 | Nucleophilic Aromatic Substitution | Thiols, amines | Arylthio, amino groups |

| N9 | Alkylation | Alkyl halides, Mitsunobu reaction | Alkyl, aryl groups |

| N7 | Cyclization from imidazole precursor | Orthoesters | Fused ring systems mdpi.comresearchgate.net |

| 7-Carboxylate | Reduction followed by etherification | LiAlH₄, then alkyl halide/base | Alkoxymethyl group |

Methodologies for Analytical Characterization in Synthetic Research

The structural elucidation and purity assessment of synthetic compounds like this compound and its analogues are crucial. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak would confirm its molecular formula. Fragmentation patterns can provide clues about the structure, such as the loss of the ethyl group or the carboxylate moiety.

The table below shows typical spectroscopic data for a related purine derivative, N6-Benzoyl-8-¹³C-adenine, to illustrate the type of information obtained.

| Technique | Nucleus/Mode | Observed Chemical Shifts (δ) / m/z | Assignment |

| ¹H NMR | ¹H | 11.90 (s, 1H), 9.11 (s, 1H), 8.00-7.30 (m, 15H) | NH, NHCO, Aromatic protons scienceopen.com |

| ¹³C NMR | ¹³C | 138.89, 134.2, 129.6, 128.1 | C(8)H, Aromatic carbons scienceopen.com |

| Mass Spec | ESI+ | [M+H]⁺ | Molecular Ion |

Chromatographic Purity Assessment Methods (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of synthetic compounds and for monitoring the progress of reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for qualitative analysis. For purine derivatives, silica gel plates are commonly used as the stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The choice of solvent system depends on the polarity of the compound. Visualization is often achieved using UV light, as purines are UV-active.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis, providing high resolution and sensitivity. For the analysis of purine derivatives, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile or methanol). A gradient elution program, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities frontiersin.orgnih.gov. Detection is typically performed using a UV detector, as purines have strong UV absorbance.

The following table summarizes typical chromatographic conditions for the analysis of purine derivatives.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (B129727) (e.g., 9:1 v/v) | UV light (254 nm) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV (e.g., 260 nm) |

| UPLC | BEH C18 Shield | Acetonitrile/Ammonium formate buffer (gradient) | Tandem Mass Spectrometry (MS/MS) researchgate.net |

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Pathways

N7-substituted purines are recognized for their potential to modulate various cellular processes. Their mechanisms of action often involve interference with purine (B94841) metabolism, inhibition of critical enzymes, and disruption of signaling pathways essential for cell proliferation and survival. researchgate.net The specific nature of the substituent at the N7 position, along with modifications at other positions like C6, dictates the compound's target specificity and biological activity. nih.govacs.org Research has focused on these derivatives as potential antimetabolites and inhibitors of enzymes such as kinases and polymerases. researchgate.netnih.govcolab.ws

As purine analogs, these compounds can interfere with the de novo synthesis of purines, which is a crucial pathway for rapidly proliferating cells. researchgate.net By mimicking endogenous purines like adenine (B156593) and guanine (B1146940), they can act as antimetabolites. This interference can occur in several ways. The analogs can inhibit key enzymes involved in the purine biosynthetic pathway, thereby depleting the cellular pool of nucleotides required for DNA and RNA synthesis.

Alternatively, they can be incorporated into DNA or RNA during replication and transcription. nih.gov The presence of these "fraudulent" nucleosides can disrupt the structure and function of nucleic acids, for instance, by stalling the progression of DNA polymerases, leading to DNA strand breaks and inducing cell death. nih.gov The N7 position of the purine ring is known to be involved in molecular interactions within the binding sites of transporters and enzymes. For example, in the Leishmania transporter LmNBT1, the N7 atom is predicted to form hydrogen bonds, highlighting its importance for substrate recognition and binding. researchgate.net This suggests that N7-substituted analogs like ethyl 6-aminopurine-7-carboxylate could disrupt normal purine transport and metabolism.

The purine scaffold is a common feature in many kinase inhibitors due to its resemblance to the adenosine (B11128) moiety of ATP, the universal phosphate (B84403) donor for kinase reactions. N7-substituted 6-aminopurines have been specifically investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGF-R) and Vascular Endothelial Growth Factor Receptor (VEGF-R). nih.gov

In one study, a series of N7 and N9 arylethanone-substituted 6-aminopurines were synthesized and evaluated for their kinase inhibitory activity. The N7-substituted isomers showed potent inhibition of both EGF-R and VEGF-R, with IC₅₀ values in the micromolar range. nih.gov Notably, the N7 isomer of 2-(6-amino-purin)-1-(1H-indol-3-yl)ethanone was found to be specific for VEGF-R2, whereas the corresponding N9 isomer also inhibited other kinases like MNK1 and IRR. nih.gov This demonstrates that the substitution pattern on the purine core is a key determinant of target selectivity.

While specific data for this compound against Cyclin-Dependent Kinase 2 (CDK2) is not detailed in the provided research, the general strategy of modifying purine scaffolds is widely used to develop CDK inhibitors. nih.gov The development of selective CDK2 inhibitors is an active area of cancer research, as these enzymes are critical for cell cycle progression. nih.govnih.govresearchgate.net

| Compound | Substitution | Target Kinase | IC₅₀ (µM) |

|---|---|---|---|

| 2-(6-Amino-purin-9-yl)-1-phenylethanone | N9 | EGF-R | 1.5 |

| 2-(6-Amino-purin-7-yl)-1-phenylethanone | N7 | EGF-R | 2.2 |

| 2-(6-Amino-purin-9-yl)-1-(1H-indol-3-yl)ethanone | N9 | VEGF-R2 | 1.2 |

| 2-(6-Amino-purin-7-yl)-1-(1H-indol-3-yl)ethanone | N7 | VEGF-R2 | 1.6 |

Inhibiting DNA synthesis by targeting DNA polymerases is a well-established therapeutic strategy. nih.gov Purine analogs can function as direct inhibitors of these enzymes. N7-substituted purines have shown activity against viral DNA polymerases, which is a basis for their investigation as antiviral agents. nih.govcolab.ws

For instance, a study evaluating various nucleoside and nucleotide analogs against adenovirus found that the N7-substituted derivative 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine (S-2242) was among the most active compounds. colab.ws This indicates that the adenovirus DNA polymerase is sensitive to this class of inhibitors. The mechanism often involves the analog acting as a chain terminator after being incorporated into the growing DNA strand or by directly competing with the natural deoxynucleotide triphosphate for the enzyme's active site. This leads to the stalling of replication forks and the generation of DNA breaks, ultimately triggering cell death. nih.gov

Adenosine deaminase (ADA) is a critical enzyme in the purine salvage pathway that catalyzes the deamination of adenosine to inosine (B1671953). nih.gov Inhibition of ADA can lead to an accumulation of adenosine, a potent signaling molecule. While direct inhibitory data for this compound on ADA is not prominently featured in the analyzed literature, related purine analogs are well-known ADA inhibitors. For example, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent inhibitor used to study the effects of adenosine accumulation. nih.gov Given that the core 6-aminopurine structure is the substrate for ADA, it is plausible that N7-substituted derivatives could interact with and potentially inhibit this enzyme, although the specific impact of the ethyl carboxylate group at the N7 position would require empirical testing.

Xanthine (B1682287) oxidase (XO) is the terminal enzyme in the purine catabolism pathway in humans, responsible for converting hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Consequently, XO inhibitors are a primary therapeutic strategy for these conditions.

The 6-aminopurine (adenine) scaffold has been identified as a basis for developing XO inhibitors. In a comparative study, adenine itself was shown to inhibit XO with a half-maximal inhibitory concentration (IC₅₀) of 10.89 µM, comparable to the drug allopurinol (B61711) (IC₅₀ = 7.82 µM). Several analogs based on the 6-aminopurine structure were also found to be potent inhibitors of XO, demonstrating that this chemical scaffold is a promising starting point for designing new inhibitors for this enzyme. The specific inhibitory activity of this compound against XO would depend on how the N7-substituent affects binding to the enzyme's active site.

| Compound | IC₅₀ (µM) |

|---|---|

| Allopurinol | 7.82 ± 0.12 |

| 6-Aminopurine (Adenine) | 10.89 ± 0.13 |

| 2-Chloro-6-(methylamino)purine | 10.19 ± 0.10 |

| 4-Aminopyrazolo[3,4-d]pyrimidine | 30.26 ± 0.23 |

Mechanistic and In Vitro Investigations of this compound

A comprehensive review of the available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite targeted searches for its biological activity, including its effects on enzyme modulation, cell cycle, and its potential as an antimicrobial or anticancer agent, no studies detailing these aspects for this particular molecule could be retrieved.

The provided outline requests detailed information on the compound's interaction with Purine Nucleoside Phosphorylase, its influence on cell cycle and apoptosis, its efficacy in various cellular models, and its molecular interaction profile. Unfortunately, published research to date does not appear to cover these specific areas for this compound.

While the broader class of purine analogues is a rich area of medicinal chemistry research, with many compounds demonstrating significant biological activities, this specific ester derivative remains uncharacterized in the public domain literature concerning the requested biological endpoints. Information exists for structurally related compounds, but a direct extrapolation of their activities to this compound would be scientifically unfounded.

Therefore, this article cannot be generated as the foundational scientific data required to populate the requested sections and subsections is not available in the reviewed scientific literature. Further empirical research is needed to elucidate the potential biological and mechanistic properties of this compound.

Table of Compounds

Molecular Interaction Profiling

Binding Affinity Determination

The initial step in understanding the mechanism of a bioactive compound involves determining its binding affinity for specific proteins or nucleic acids. This is typically quantified using parameters such as the dissociation constant (K_d) or the inhibition constant (K_i). However, no studies reporting these values for this compound could be identified. While the purine scaffold is a common feature in ligands for a wide array of proteins, including kinases, dehydrogenases, and G-protein coupled receptors, the specific binding profile of this particular derivative remains uncharacterized.

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as Ethyl 6-aminopurine-7-carboxylate, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target. These poses are then scored based on a function that estimates the binding affinity.

Successful docking studies on analogous 6-aminopurine derivatives have identified key hydrogen bonds and hydrophobic interactions that are critical for binding to various enzymes, such as kinases and phosphodiesterases. For this compound, docking simulations would aim to identify potential protein targets and elucidate the specific amino acid residues involved in its binding, which is the first step in rational drug design.

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, MD simulations could be used to:

Assess the conformational stability of the molecule in different solvent environments.

Study the stability of its complex with a potential biological target identified through molecular docking.

Analyze the flexibility of the ligand and the protein upon binding and identify key dynamic changes.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

MD simulations on similar purine (B94841) analogs have been instrumental in understanding the subtle conformational changes that govern biological activity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. DFT is a popular method due to its balance of accuracy and computational cost. These calculations can provide valuable information about:

Molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons.

Electron density distribution and electrostatic potential, which highlight the regions of the molecule that are prone to electrophilic or nucleophilic attack.

Reaction mechanisms and transition state energies, providing insights into the chemical reactivity of the molecule.

For this compound, DFT calculations could be employed to understand its intrinsic chemical properties, which are fundamental to its interaction with biological systems and its metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more quantitative properties of a molecule (descriptors) to its activity.

If a series of analogs of this compound with known biological activities were available, a QSAR study could:

Identify the key molecular features (e.g., steric, electronic, hydrophobic) that are important for the observed activity.

Predict the activity of new, unsynthesized analogs.

Guide the design of more potent and selective compounds.

QSAR studies have been successfully applied to various classes of purine derivatives to optimize their therapeutic potential.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual screening can be performed using either ligand-based or structure-based approaches.

Ligand-based virtual screening would involve searching for molecules that are similar to this compound based on 2D or 3D similarity measures.

Structure-based virtual screening would involve docking a large library of compounds into the binding site of a known or predicted target of this compound.

This approach could rapidly identify a diverse set of new chemical scaffolds with the potential for similar or improved biological activity, thereby accelerating the discovery of novel drug candidates.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Optimization of Novel Purine-Based Therapeutics

The purine (B94841) ring system is a ubiquitous motif in nature, forming the core of essential biomolecules such as DNA and RNA. mdpi.com This inherent biological relevance makes purine derivatives privileged scaffolds in drug design. nih.gov The design of novel therapeutics based on the purine structure often involves strategic modifications at various positions of the purine ring to modulate biological activity and selectivity. nih.gov

The structure of ethyl 6-aminopurine-7-carboxylate offers several points for chemical modification. The 6-amino group and the 7-carboxylate moiety are key functional groups that can be readily altered to generate a library of derivatives. For instance, the amino group can be acylated, alkylated, or arylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These modifications can significantly impact the compound's interaction with biological targets.

Structure-activity relationship (SAR) studies on various purine derivatives have provided valuable insights for optimizing their therapeutic potential. For example, in the development of Hsp90 inhibitors, modifications at the N9 position and derivatization of the 8-position with arylsulfanyl groups have been shown to influence selectivity for different Hsp90 paralogs. nih.gov Similarly, for ecto-5'-nucleotidase (CD73) inhibitors, while many modifications to the purine ring are detrimental, a 7-deaza modification is tolerated, highlighting the nuanced effects of structural changes. nih.gov The this compound scaffold provides a template to apply these SAR principles, enabling the rational design of more potent and selective therapeutic agents.

Role as Lead Compounds for Drug Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The purine scaffold is a wellspring of lead compounds for drug development. nih.gov this compound, with its reactive handles, serves as an excellent starting point for the generation of compound libraries for high-throughput screening.

The general strategy involves using the this compound core and introducing diverse chemical moieties to explore the chemical space around a biological target. For example, the synthesis of 2,6,9-trisubstituted purines, which have shown potent activity against various kinases, can be envisioned starting from a suitably functionalized purine intermediate. rsc.org The this compound structure can be modified to incorporate pharmacophores known to interact with specific enzyme classes, such as kinases, polymerases, or proteases.

The development of potent anticancer agents often involves the hybridization of the purine scaffold with other heterocyclic systems. nih.gov For instance, quinoline-purine hybrids have demonstrated efficacy against lung cancer cells. nih.gov The this compound scaffold can be readily derivatized to create such hybrid molecules, expanding the potential for discovering novel drug candidates.

Development of Antiviral Agents Targeting Purine Metabolism

Purine analogs have a long and successful history as antiviral agents, primarily by interfering with the synthesis of viral nucleic acids. nih.govnih.gov These compounds can act as chain terminators after being incorporated into the growing DNA or RNA strand, or they can inhibit key enzymes involved in nucleotide metabolism. nih.gov

The development of antiviral agents from the purine scaffold often involves modifications that mimic natural nucleosides to facilitate their uptake and metabolism by viral enzymes. While this compound is not a nucleoside itself, its purine core is a key component of many antiviral drugs. The 7-carboxylate group offers a unique position for modification that is less common in traditional nucleoside analogs, which are typically substituted at the N9 position.

Research into 7-substituted 7-deazapurine ribonucleosides has shown that modifications at the 7-position can lead to potent antiviral activity against a range of RNA viruses. mdpi.com These modified nucleosides can inhibit viral RNA-dependent RNA polymerases. mdpi.com Although this compound is not a 7-deazapurine, this research highlights the potential for developing novel antivirals by exploring substitutions at the 7-position of the purine ring. The carboxylate group of this compound could be transformed into various bioisosteres or linking groups to attach other functional moieties, potentially leading to new classes of antiviral compounds.

Design of Anticancer Agents Based on Purine Scaffolds

The purine scaffold is a cornerstone in the development of anticancer drugs. wikipedia.org Many clinically used anticancer agents are purine analogs that disrupt DNA replication and repair processes in rapidly dividing cancer cells. nih.govwikipedia.org The design of novel purine-based anticancer agents often focuses on inhibiting specific enzymes that are overactive in cancer cells, such as kinases and polymerases. mdpi.com

This compound serves as a valuable building block for the synthesis of various anticancer purine derivatives. The 6-amino group is a key feature of adenine (B156593), and modifications at this position can lead to compounds with potent cytotoxic activity. Furthermore, the 7-carboxylate group provides a handle for creating derivatives with altered solubility, distribution, and target-binding properties.

Recent research has focused on creating hybrid molecules that combine the purine scaffold with other anticancer pharmacophores. nih.gov For example, purine-sulfonamide hybrids have been synthesized and shown to possess potent anticancer activity. nih.gov The synthesis of such hybrids could potentially start from this compound. The following table illustrates the anticancer activity of some purine derivatives against various cancer cell lines.

| Compound Class | Example Compound | Cancer Cell Line | Activity (IC50) |

| Diazenyl-based purine scaffolds | Compound 8b | SKBR3 (Breast Cancer) | 26.16 ± 2.1 µM nih.gov |

| Diazenyl-based purine scaffolds | Compound 8c | SKBR3 (Breast Cancer) | 25.11 ± 1.9 µM nih.gov |

| 8-Aza-7-deazapurine derivatives | Compound 8 (7-iodine substituted) | A549 (Lung Carcinoma) | 7.68 µM mdpi.com |

| Adamantane-substituted purines | Purine 20 | MV4;11 (Leukemia) | Potent Activity mdpi.com |

| Adamantane-substituted purines | Purine 24 | MV4;11 (Leukemia) | Potent Activity mdpi.com |

Exploration of Anti-inflammatory and Antimicrobial Purine Analogues

Beyond their applications in oncology and virology, purine derivatives have shown promise as anti-inflammatory and antimicrobial agents. nih.gov The purine scaffold can interact with a variety of targets involved in inflammation and microbial growth.

In the context of anti-inflammatory drug discovery, purine analogs can modulate the activity of enzymes such as phosphodiesterases and kinases that are involved in inflammatory signaling pathways. mdpi.com The structural versatility of the this compound scaffold allows for the synthesis of derivatives that could be screened for activity against these targets.

The search for new antimicrobial agents is a global health priority. Purine metabolism is essential for microbial survival, making it an attractive target for antimicrobial drug development. While there is no specific data on the antimicrobial activity of this compound, related heterocyclic compounds have demonstrated significant antimicrobial properties. For instance, certain quinolone carboxylate derivatives exhibit potent activity against various bacterial and fungal strains. nih.gov The structural features of this compound could be leveraged to design novel purine-based antimicrobial agents.

Repurposing Strategies for Existing Purine Derivatives

Drug repurposing, the process of identifying new uses for existing drugs, offers a faster and more cost-effective route to new therapies compared to traditional drug development. The rich history of purine analogs in medicine makes them excellent candidates for repurposing. nih.gov Many purine derivatives that were initially developed for one indication have found new applications in other diseases.

For example, azathioprine, a derivative of 6-mercaptopurine, was originally developed as an anticancer agent but is now widely used as an immunosuppressant in organ transplantation and autoimmune diseases. nih.govwikipedia.org Similarly, forodesine, a purine nucleoside phosphorylase inhibitor, is being investigated for T-cell malignancies and has shown potential in B-cell cancers as well. mdpi.com

While this compound is not an approved drug, the principle of repurposing can be applied to the broader class of purine derivatives synthesized from it. A library of compounds derived from this scaffold, initially screened for one type of biological activity, could be re-screened against a diverse panel of targets to identify unexpected therapeutic opportunities. This approach maximizes the value of the chemical diversity generated from this versatile building block.

Future Research Directions and Challenges

Development of Highly Selective Purine (B94841) Derivatives

A primary challenge in the development of purine-based therapeutics is achieving high selectivity for the intended biological target. This is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug. Future research will focus on the rational design and synthesis of novel purine derivatives with improved selectivity. eurekaselect.comnih.gov

Key strategies to enhance selectivity include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how modifications to the purine scaffold influence binding affinity and selectivity for specific enzymes or receptors. eurekaselect.com For instance, modifying substituents at the C2, C6, and N9 positions of the purine ring has been shown to significantly impact biological activity and selectivity. researchgate.net

Targeted Library Design: The creation of focused combinatorial libraries of purine derivatives allows for the screening of a diverse range of compounds against specific biological targets. This approach, combined with virtual screening, has proven effective in identifying potent and selective inhibitors. nih.gov

Hybrid Molecule Synthesis: The development of hybrid molecules, which combine the purine scaffold with other pharmacologically active moieties like chalcones or thiazoles, has expanded the therapeutic potential and selectivity of these compounds against various cancer cell lines. nih.govnih.gov

Integration of Advanced Synthetic and Computational Techniques

The synergy between advanced synthetic methodologies and computational tools is pivotal for accelerating the discovery and optimization of purine analogues.

Modern Synthetic Methods: The application of metal-mediated cross-coupling reactions, such as those catalyzed by palladium and copper, has significantly expanded the range of accessible purine derivatives. These methods facilitate the formation of C-C and C-N bonds at various positions on the purine ring, enabling the synthesis of structurally diverse libraries. mdpi.com

Computational Chemistry: Computer-aided drug design, including virtual screening and molecular docking studies, plays a crucial role in predicting the binding modes and affinities of purine analogues to their targets. building-blocks-online.com These computational approaches help prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. nih.gov

Exploration of Novel Biological Targets for Purine Analogues

While purine analogues have traditionally been used as anticancer and antiviral agents, their therapeutic potential extends to a wide array of other diseases. eurekaselect.comablesci.com The exploration of novel biological targets is a key area of future research.

Purine derivatives have demonstrated efficacy in a variety of therapeutic areas, including:

Autoimmune and anti-inflammatory conditions eurekaselect.com

Antihyperuricemic and anti-gout treatments eurekaselect.com

Antimicrobial and antitubercular applications eurekaselect.comresearchgate.net

Anticonvulsant therapies eurekaselect.com

The table below summarizes some of the key biological targets for purine analogues and their therapeutic applications.

| Biological Target | Therapeutic Application | References |

| Cyclin-Dependent Kinases (CDKs) | Cancer | nih.gov |

| Topoisomerase II | Cancer | aacrjournals.org |

| c-Src Tyrosine Kinase | Cancer | nih.gov |

| DNA Polymerases | Viral Infections, Cancer | building-blocks-online.com |

| Riboswitches | Bacterial Infections | researchgate.net |

Addressing Metabolic Stability and Bioavailability in Pre-clinical Research

A significant hurdle in the development of purine-based drugs is ensuring adequate metabolic stability and oral bioavailability. Many promising compounds fail in preclinical or clinical stages due to unfavorable pharmacokinetic properties.

Future research in this area will focus on:

Metabolic Profiling: Understanding the metabolic pathways of purine analogues is crucial for predicting their fate in the body. Purine metabolism involves a complex network of enzymes that can lead to rapid degradation and excretion. nih.govnih.gov

Prodrug Strategies: The design of prodrugs, which are converted to the active form in the body, can improve the bioavailability and metabolic stability of purine derivatives. Azathioprine, a prodrug of mercaptopurine, is a classic example of this approach. wikipedia.org

Physicochemical Property Optimization: Modifying the physicochemical properties of purine analogues, such as solubility and lipophilicity, can enhance their absorption and distribution. This can be achieved through chemical modifications guided by an understanding of drug metabolism principles. carewellpharma.in

Emerging Therapeutic Areas for Ethyl 6-aminopurine-7-carboxylate and its Analogues

The versatile scaffold of purine analogues, including this compound, opens up possibilities for their application in new and emerging therapeutic areas.

Neurological Disorders: Given the critical role of purines in the nervous system, there is growing interest in developing purine-based therapies for neurological conditions. nih.gov

Cardiovascular Diseases: Purine derivatives have been investigated for their ability to regulate myocardial oxygen consumption and blood flow, suggesting potential applications in cardiovascular medicine. mdpi.com

Chronic Inflammatory Diseases: The immunomodulatory properties of some purine analogues make them potential candidates for treating chronic inflammatory conditions beyond their current uses. building-blocks-online.commdpi.com

Antibiotic Resistance: With the rise of antibiotic resistance, purine-binding riboswitches in bacteria present a novel target for the development of new antimicrobial agents. researchgate.netrsc.org

The continued exploration of the chemical space around the purine scaffold, coupled with advancements in drug discovery technologies, promises to unlock the full therapeutic potential of this compound and its analogues in addressing a wide range of diseases. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-aminopurine-7-carboxylate, and how can purity be optimized during synthesis?

- Methodological Answer: Synthesis typically involves condensation reactions between aminopurine derivatives and ethyl chloroformate under inert atmospheres. Purity optimization requires monitoring reaction kinetics via HPLC or TLC, followed by recrystallization using polar aprotic solvents (e.g., DMF or DMSO). Characterization via -NMR and FT-IR ensures functional group integrity . For reproducibility, document temperature gradients and stoichiometric ratios rigorously .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies carboxylate and ethyl ester groups. X-ray crystallography (using programs like SHELX ) resolves stereochemical ambiguities. Cross-validate results with IR spectroscopy to detect amine and carbonyl stretches (~1650 cm) .

Q. How can researchers identify relevant literature on this compound’s biological activity?

- Methodological Answer: Use SciFinder or PubMed with keywords like "6-aminopurine derivatives" and "carboxylate bioactivity." Filter results by "crystal structure" or "kinetic studies" to prioritize mechanistic insights. Avoid non-peer-reviewed sources; instead, focus on journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters .

Advanced Research Questions

Q. What computational methods predict this compound’s electronic properties and reactivity?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311++G** basis sets) model electron distribution and reactive sites. The Colle-Salvetti correlation-energy formula helps quantify intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for drug-receptor modeling . Pair computational data with experimental UV-Vis spectra to validate excitation states.

Q. How should researchers resolve contradictions in reported biological assay results for this compound?

- Methodological Answer: Conduct meta-analyses of published IC values, noting variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature). Use statistical tools (ANOVA, t-tests) to identify outliers. Reproduce key experiments with standardized protocols, ensuring reagent purity and instrument calibration .

Q. What strategies optimize this compound’s crystallinity for X-ray diffraction studies?

- Methodological Answer: Slow evaporation from mixed solvents (e.g., ethanol/water) enhances crystal growth. If twinning occurs, employ SHELXD for structure solution and Olex2 for refinement . For poor diffraction, consider co-crystallization with heavy atoms (e.g., PtCl) or cryocooling to 100 K to reduce thermal motion .

Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?

- Methodological Answer: Graph set analysis (as per Etter’s rules) maps donor-acceptor interactions in the crystal lattice. Use Mercury software to visualize packing motifs. Stability assays (TGA/DSC) correlate decomposition temperatures with intermolecular bond strengths .

Data Analysis & Reporting

Q. What frameworks ensure reproducibility in reporting synthetic yields and spectroscopic data?

- Methodological Answer: Adhere to the ICMJE guidelines: document solvent batches, spectrometer settings (e.g., NMR shim parameters), and error margins. Use SI units and significant figures consistently. Raw datasets should be archived in repositories like Zenodo .

Q. How can researchers design dose-response studies while minimizing cytotoxicity artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.